2-[1-[(4-Fluorophenyl)methyl]indol-3-yl]sulfonyl-1-(4-methylpiperidin-1-yl)ethanone
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Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Automated Synthesis for PET Imaging
A study by Tang et al. (2003) introduced a fully automated synthesis module for S-(2-[(18)F]fluoroethyl)-L-methionine (FEMET), an amino acid tracer for PET imaging of tumors. The synthesis involved nucleophilic fluorination reactions and yielded a compound with high radiochemical purity, demonstrating the potential of related compounds in diagnostic imaging and oncology research (Tang, Wang, Tang, Luo, & Gan, 2003).
Nucleophilic Fluoroalkylation
Research by Ni, Zhang, and Hu (2008) explored the nucleophilic fluoroalkylation of various substrates with fluorinated sulfones. This study highlighted the influence of the hard/soft nature of carbanions in the regioselectivity of nucleophilic alkylation reactions, suggesting potential applications in synthetic chemistry and materials science (Ni, Zhang, & Hu, 2008).
Ligands for NMDA Receptors
Gitto et al. (2012) identified indole derivatives as potent ligands for the GluN2B-subunit-containing NMDA receptor, indicating potential therapeutic applications in neurology and pharmacology. The study's findings could inform future drug design and development efforts targeting neurological disorders (Gitto, De Luca, Ferro, Buemi, Russo, De Sarro, Chisari, Ciranna, & Chimirri, 2012).
Anticonvulsant Evaluation
Ahuja and Siddiqui (2014) synthesized indole-based triazine derivatives to explore prospective anticonvulsant agents. Their findings, particularly the significant activity in maximal electroshock tests, underscore the potential of similar compounds in developing new treatments for epilepsy and related conditions (Ahuja & Siddiqui, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-1-(4-methylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3S/c1-17-10-12-25(13-11-17)23(27)16-30(28,29)22-15-26(21-5-3-2-4-20(21)22)14-18-6-8-19(24)9-7-18/h2-9,15,17H,10-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQPWONVWGCFNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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